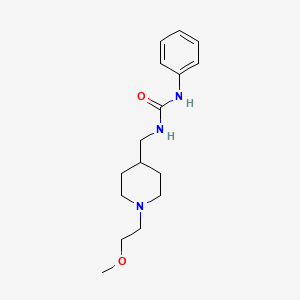

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including Michael addition and other forms of nucleophilic substitution reactions. For instance, the synthesis of a novel quinolinone derivative involved Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, substituted piperazines were synthesized for evaluation as dopaminergic ligands, which suggests that the synthesis of related piperidine compounds might involve comparable strategies .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as FT-IR, NMR, and mass spectrometry. For example, the structure of a thiourea derivative was determined using these methods . Additionally, X-ray crystallography has been employed to study the crystal structure of certain compounds, providing detailed insights into their conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using computational methods, such as density functional theory (DFT). These studies include analyses of hyperconjugative interactions, charge delocalization, and local reactivity descriptors to identify chemically reactive sites within the molecules . Furthermore, the kinetics of hydrolysis reactions of related compounds in aqueous solutions have been investigated, providing information on the stability and degradation pathways of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various spectroscopic and computational methods. Theoretical calculations have been used to predict and confirm experimental data such as NMR chemical shifts, vibrational wavenumbers, and electronic absorption spectra . Additionally, thermodynamic properties have been investigated using theoretical calculations to understand the stability and reactivity of the molecules . The binding affinity of certain compounds to biological receptors, such as the dopamine D2 receptor, has also been evaluated, which could be relevant to the pharmacological properties of the compound .

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Crystal Structure of Metobromuron The study of metobromuron, a phenylurea herbicide, reveals insights into the crystal structure and molecular interactions of urea derivatives. The research demonstrated the significance of N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions in forming chains along the crystal's axis. This knowledge contributes to understanding how structural variations in compounds like "1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea" could influence their physical and chemical properties, potentially affecting their applications in materials science or drug design (Kang et al., 2015).

Antimicrobial Applications

Selective Killing of Bacterial Persisters Research on compounds structurally related to "this compound" has shown potential in addressing bacterial persistence, a major challenge in treating infections. A study identified a chemical compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, highlighting a potential application in developing new antimicrobial strategies (Kim et al., 2011).

Neuropharmacology and Receptor Binding

Sigma Receptor Binding and Activity Compounds with modifications on the piperidine ring, similar to the structure of "this compound," have been explored for their binding affinity and selectivity at sigma receptors. Such studies contribute to the development of neuropharmacological tools and therapeutic agents, offering insights into how structural variations influence receptor interaction and biological activity (Berardi et al., 2005).

Analgesic Effects and Anticonvulsant Activity

Substituted Lactams and Amides as Anticonvulsants Research on derivatives of 3-phenyl-2-piperidinone, which shares a functional similarity with the piperidinyl component of "this compound," indicated potential anticonvulsant activities. This suggests that compounds with structural similarities could be explored for their applications in treating neurological disorders (Brouillette & Grunewald, 1984).

Mecanismo De Acción

Target of Action

The primary target of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

This compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification .

Biochemical Pathways

The inhibition of the Lp-PLA2 enzyme by this compound affects the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, the buildup of fatty streaks is stopped, which is useful in the treatment of atherosclerosis .

Result of Action

The inhibition of the Lp-PLA2 enzyme by this compound can potentially stop the buildup of atherosclerotic plaques . This could be beneficial in the treatment of atherosclerosis.

Propiedades

IUPAC Name |

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-21-12-11-19-9-7-14(8-10-19)13-17-16(20)18-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORMQOJENQCVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)